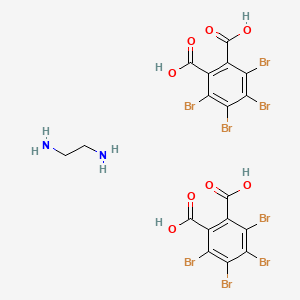
N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide is a complex organic compound that features a naphthalene ring substituted with methyl groups and a phenyl group attached to a nitrous amide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide typically involves the reaction of 1,4-dimethylnaphthalene with nitrous acid in the presence of a phenylamine. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones.
Reduction: Reduction reactions can convert the nitrous amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated naphthalene derivatives.
科学的研究の応用
N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Naphthalene derivatives: Compounds like 1,4-dimethylnaphthalene and 2-naphthylamine share structural similarities.
Phenyl derivatives: Compounds such as aniline and nitrosobenzene have related functional groups.
Uniqueness
N-(1,4-Dimethylnaphthalen-2-yl)-N-phenylnitrous amide is unique due to the combination of its naphthalene and phenyl groups with a nitrous amide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
63953-46-8 |
|---|---|
分子式 |
C18H16N2O |
分子量 |
276.3 g/mol |
IUPAC名 |
N-(1,4-dimethylnaphthalen-2-yl)-N-phenylnitrous amide |
InChI |
InChI=1S/C18H16N2O/c1-13-12-18(14(2)17-11-7-6-10-16(13)17)20(19-21)15-8-4-3-5-9-15/h3-12H,1-2H3 |
InChIキー |
YNSANZQZCNXDTM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=CC=CC=C12)C)N(C3=CC=CC=C3)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)

![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)

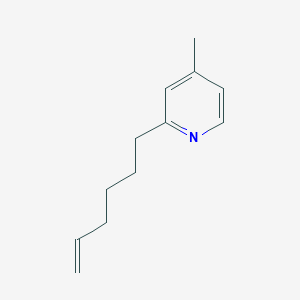

![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
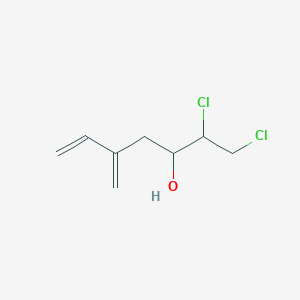
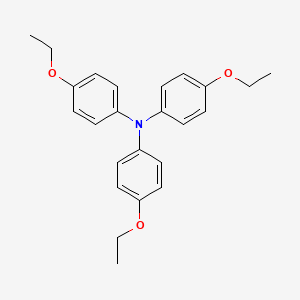
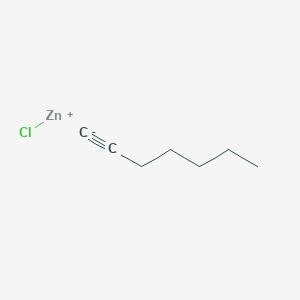
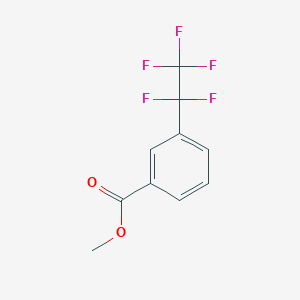
![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
